tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Overview
Description
The compound tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as azabicyclo[3.1.0]hexane and azabicyclo[2.2.2]octane derivatives, which are useful for the synthesis of novel compounds with potential biological activity . These related compounds are often synthesized as intermediates for further chemical transformations and are of interest due to their constrained bicyclic structures that can mimic the piperidine ring system, a common feature in many bioactive molecules .
Synthesis Analysis
The synthesis of related azabicyclic compounds involves efficient and scalable routes, as described in the papers. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through two synthetic routes, providing a convenient entry point for further selective derivatization . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, with the ability to control cis/trans selectivity and optical resolution through diastereomeric salt formation or chromatography . These methods highlight the importance of stereochemistry and the ability to produce enantiomerically pure compounds, which is crucial for the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The determination of crystal structures provides valuable information about the three-dimensional arrangement of atoms within a molecule, which is essential for understanding its reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
The papers describe various chemical reactions that are used to synthesize and modify azabicyclic compounds. For instance, regioselective introduction and transformation of substituents at specific carbon atoms of azabicycles are discussed, which are precursors to conformationally constrained β-amino acids . These reactions are important for the development of molecules with defined secondary structures, which can be significant in drug design and synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate are not directly reported, the properties of similar compounds can provide insights. For example, the solubility, crystallization behavior, and intermolecular interactions of related compounds are studied, which can influence their reactivity and stability . Additionally, the biological evaluation of some azabicyclic compounds, such as their antibacterial and anthelmintic activities, is also discussed, indicating the potential therapeutic applications of these molecules .
Scientific Research Applications
Scalable Synthesis
An efficient, scalable synthesis route for tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a structurally similar compound, was developed, using chiral lactone and achieving significant improvements over original routes. This process, involving epimerization/hydrolysis of diastereoisomers, has been scaled to produce kilogram quantities (Maton et al., 2010).
Synthesis of Amino Acid Analogs
Conformationally constrained 7-azabicycloheptane amino acids, including tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate, were synthesized from L-serine. These compounds are useful in studying glutamic acid analogs and may aid in the development of peptidomimetics (Hart & Rapoport, 1999).
Scaffold for Piperidine Derivatives
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a compound related in structure, was achieved. This compound serves as a scaffold for the preparation of various substituted piperidines, highlighting its potential in medicinal chemistry (Harmsen et al., 2011).
Synthesis of Penam Carboxylates
Studies on the synthesis of chiral penam-3-carboxylic acid and its derivatives, structurally similar to the target compound, were conducted. These derivatives form the basis of penicillin-type β-lactams, showing the compound's relevance in antibiotic development (Chiba et al., 1989).
Synthesis of Piperidine Derivatives Fused to Tetrahydrofuran
Tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate was used to synthesize piperidine derivatives fused to a tetrahydrofuran ring. This process demonstrates the versatility of related compounds in synthesizing complex molecular structures (Moskalenko & Boev, 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3/c1-10(2,3)17-9(16)14-6-11(8-15)4-12(13,5-11)7-14/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGVVACFAUMAHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
CAS RN |
2344680-51-7 | |
Record name | tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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